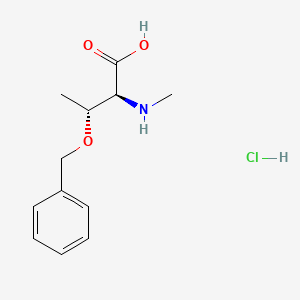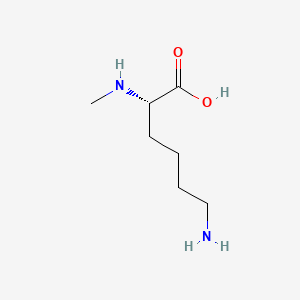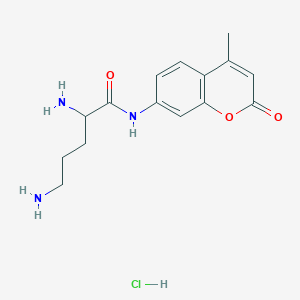
H-Orn-AMC hydrochloride salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Orn-AMC hydrochloride salt: is a chemical compound with the molecular formula C14H22N4O2·HCl. It is a derivative of ornithine, an amino acid, and is often used in biochemical research. This compound is particularly known for its role in enzymatic assays, where it serves as a substrate for various proteases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Orn-AMC hydrochloride salt typically involves the coupling of ornithine with 7-amino-4-methylcoumarin (AMC). The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like N,N-diisopropylethylamine (DIPEA). The reaction mixture is then purified through crystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: H-Orn-AMC hydrochloride salt primarily undergoes hydrolysis and enzymatic cleavage reactions. It is stable under acidic conditions but can be hydrolyzed in the presence of strong bases.
Common Reagents and Conditions:
Hydrolysis: Strong bases like sodium hydroxide (NaOH) can hydrolyze the compound.
Enzymatic Cleavage: Proteases such as trypsin and chymotrypsin can cleave the AMC moiety from the ornithine residue.
Major Products Formed:
Hydrolysis: The hydrolysis of this compound results in the formation of ornithine and 7-amino-4-methylcoumarin.
Enzymatic Cleavage: Enzymatic reactions yield similar products, with the release of free AMC, which can be detected fluorometrically.
Applications De Recherche Scientifique
Chemistry: In chemistry, H-Orn-AMC hydrochloride salt is used as a fluorescent substrate in various assays to study enzyme kinetics and inhibition.
Biology: In biological research, this compound is employed to investigate the activity of proteases in cell cultures and tissue samples. It helps in understanding protein degradation pathways and enzyme regulation.
Medicine: In medical research, this compound is used to screen for potential inhibitors of proteases, which are targets for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.
Industry: In the pharmaceutical industry, this compound is utilized in quality control assays to ensure the efficacy of enzyme-based drugs and formulations.
Mécanisme D'action
H-Orn-AMC hydrochloride salt acts as a substrate for proteases. When cleaved by these enzymes, it releases 7-amino-4-methylcoumarin, which fluoresces under UV light. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are primarily serine and cysteine proteases, and the pathways involved include proteolytic cleavage and subsequent fluorescence detection.
Comparaison Avec Des Composés Similaires
- H-Lys-AMC hydrochloride salt
- H-Arg-AMC hydrochloride salt
- H-Gly-AMC hydrochloride salt
Comparison: H-Orn-AMC hydrochloride salt is unique due to its specific substrate properties for ornithine-specific proteases. Compared to H-Lys-AMC and H-Arg-AMC, it offers distinct advantages in assays requiring high specificity and sensitivity for ornithine-cleaving enzymes. Its fluorescence properties are similar to other AMC derivatives, making it a versatile tool in various biochemical assays.
Propriétés
Numéro CAS |
98516-75-7 |
|---|---|
Formule moléculaire |
C15H19N3O3 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
(2S)-2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
InChI |
InChI=1S/C15H19N3O3/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20)/t12-/m0/s1 |
Clé InChI |
MNDZVJYQUMPBPZ-LBPRGKRZSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN)N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



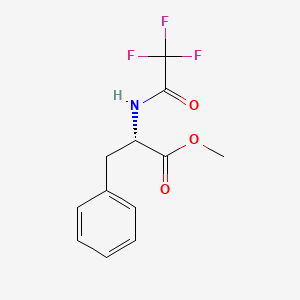

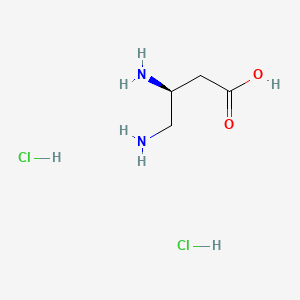
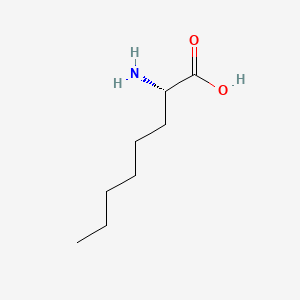
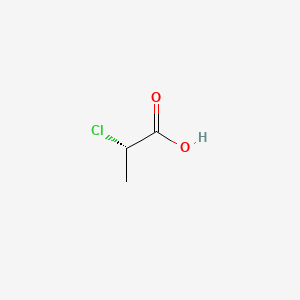
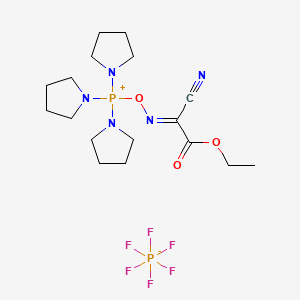
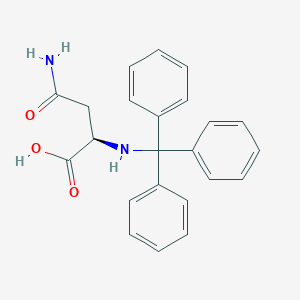
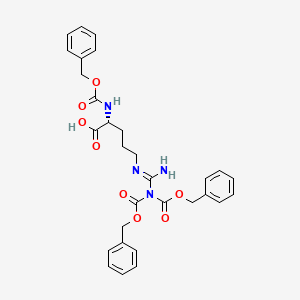
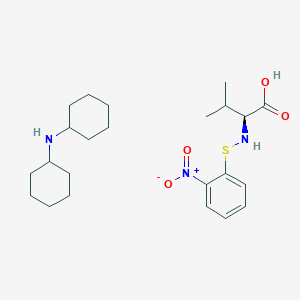
![N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid](/img/structure/B612950.png)
![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B612951.png)
